1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to optimize yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors .
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine core but with different substituents, leading to variations in its biological activity and applications.
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: Another related compound with a phenylethyl group, known for its potent dopamine transporter inhibition properties.
1-(4-chlorophenyl)piperazine: A simpler derivative with a single chlorophenyl group, used in various pharmacological studies.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5/c23-18-7-4-8-19(15-18)26-11-13-27(14-12-26)22-21-16-20(17-5-2-1-3-6-17)25-28(21)10-9-24-22/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFZRTTVRUVJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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